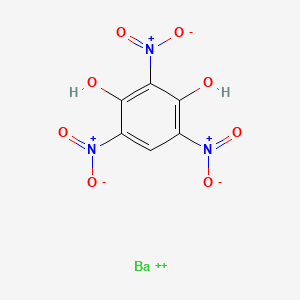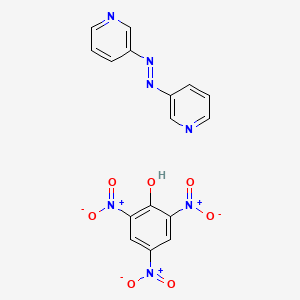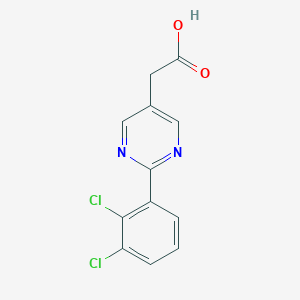
2-(2,3-Dichlorophenyl)pyrimidine-5-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dichlorophenyl)pyrimidine-5-acetic acid is a chemical compound with the molecular formula C12H8Cl2N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)pyrimidine-5-acetic acid typically involves the condensation of 2,3-dichlorobenzaldehyde with a suitable pyrimidine derivative. One common method includes the reaction of 2,3-dichlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-(2,3-dichlorophenyl)pyrimidine. This intermediate is then subjected to further reactions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dichlorophenyl)pyrimidine-5-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2,3-Dichlorophenyl)pyrimidine-5-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dichlorophenyl)pyrimidine-5-acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidine: A related compound with a similar pyrimidine core structure.
Pyrrolo[2,3-d]pyrimidine: Another similar compound with a fused pyrrole ring.
Uniqueness
2-(2,3-Dichlorophenyl)pyrimidine-5-acetic acid is unique due to the presence of the dichlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other pyrimidine derivatives and potentially useful in applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C12H8Cl2N2O2 |
|---|---|
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
2-[2-(2,3-dichlorophenyl)pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-9-3-1-2-8(11(9)14)12-15-5-7(6-16-12)4-10(17)18/h1-3,5-6H,4H2,(H,17,18) |
Clave InChI |
FWKNFUWMSXFDCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(C=N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


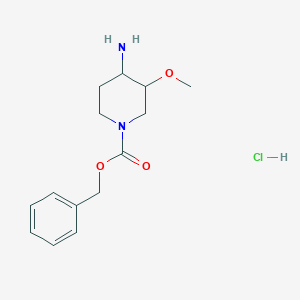
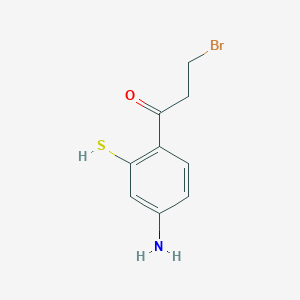
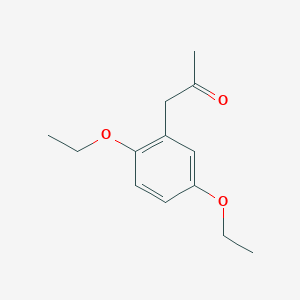
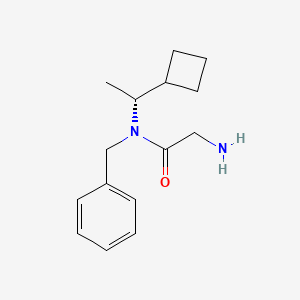
![Ethyl (2E)-3-{3-[(1E)-3-ethoxy-3-oxoprop-1-EN-1-YL]-5-[hydroxy(4-methoxyphenyl)methyl]phenyl}prop-2-enoate](/img/structure/B14059610.png)
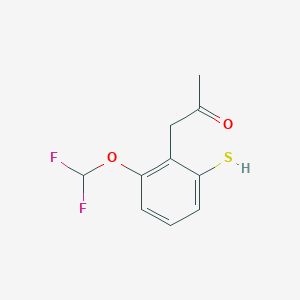
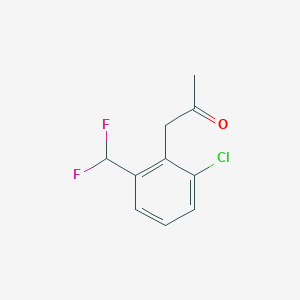
![4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14059661.png)
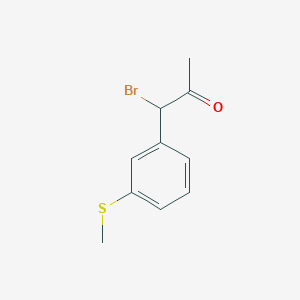
![N-[5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B14059665.png)
